

PHT-7.3: A Technical Guide to its Specificity for Mutant KRas

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Compound of Interest

Compound Name: PHT-7.3

Cat. No.: B10824586

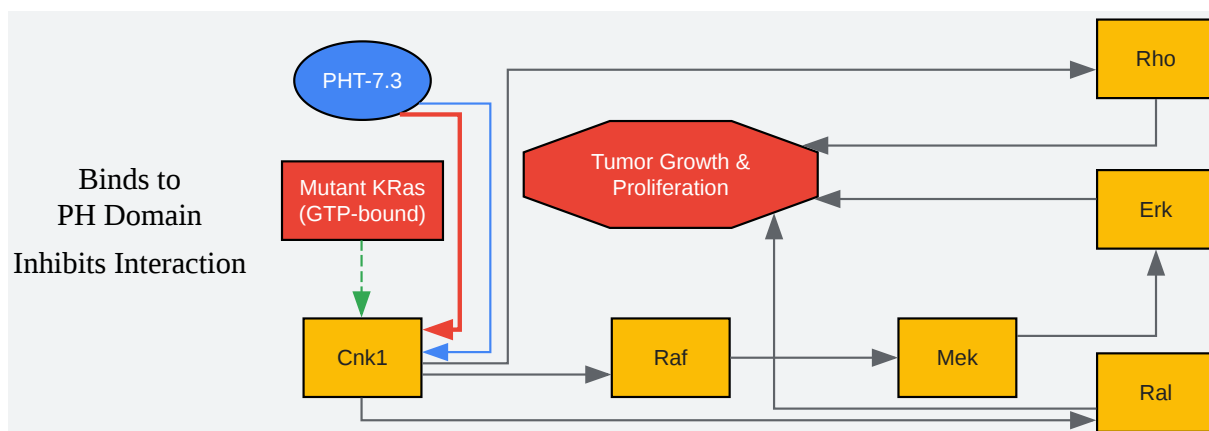
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **PHT-7.3**, a selective inhibitor targeting the pleckstrin homology (PH) domain of the connector enhancer of kinase suppressor of Ras 1 (Cnk1). A significant body of evidence demonstrates **PHT-7.3**'s specificity for cancer cells harboring mutant KRas (mut-KRas) over those with wild-type KRas (wt-KRas), offering a promising therapeutic avenue for a notoriously challenging oncogenic driver.

Mechanism of Action: Indirect Inhibition of Mutant KRas

PHT-7.3 does not directly bind to KRas. Instead, it selectively targets the PH domain of Cnk1, a scaffold protein crucial for the efficient signaling of Ras pathways.^{[1][2]} The binding of **PHT-7.3** to the Cnk1 PH domain has a dissociation constant (Kd) of 4.7 μ M.^{[1][3]} This interaction prevents the co-localization of Cnk1 with mutant KRas at the plasma membrane.^{[2][4]} Consequently, the downstream signaling cascades driven by mutant KRas, including the Raf/Mek/Erk, Rho, and RalA/B pathways, are inhibited.^[2] This selective disruption of the Cnk1-mutant KRas interaction leads to the inhibition of cancer cell and tumor growth in mut-KRas contexts, with minimal effects on cells with wild-type KRas.^{[2][3][4]}



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Mechanism of PHT-7.3 Action.

Quantitative Data: Specificity of PHT-7.3 for Mutant KRas

The selectivity of **PHT-7.3** for mutant KRas-driven cancer cells is evident from in vitro cell growth inhibition assays. The half-maximal inhibitory concentrations (IC₅₀) of **PHT-7.3** are significantly lower in non-small cell lung cancer (NSCLC) cell lines with KRas mutations compared to those with wild-type KRas.

Cell Line	KRas Status	2D Growth IC50 (μM)	3D Growth (Soft Agar) IC50 (μM)
H441	G12V	~25	~10
A549	G12S	~30	~15
H358	G12C	~40	~20
H2122	G12C	~50	~25
H1792	G12C	>100	~40
H2009	G12A	>100	~50
Calu-1	G12C	>100	>100
H1975	wild-type	>100	>100
H522	wild-type	>100	>100
H1650	wild-type	>100	>100
H1993	wild-type	>100	>100

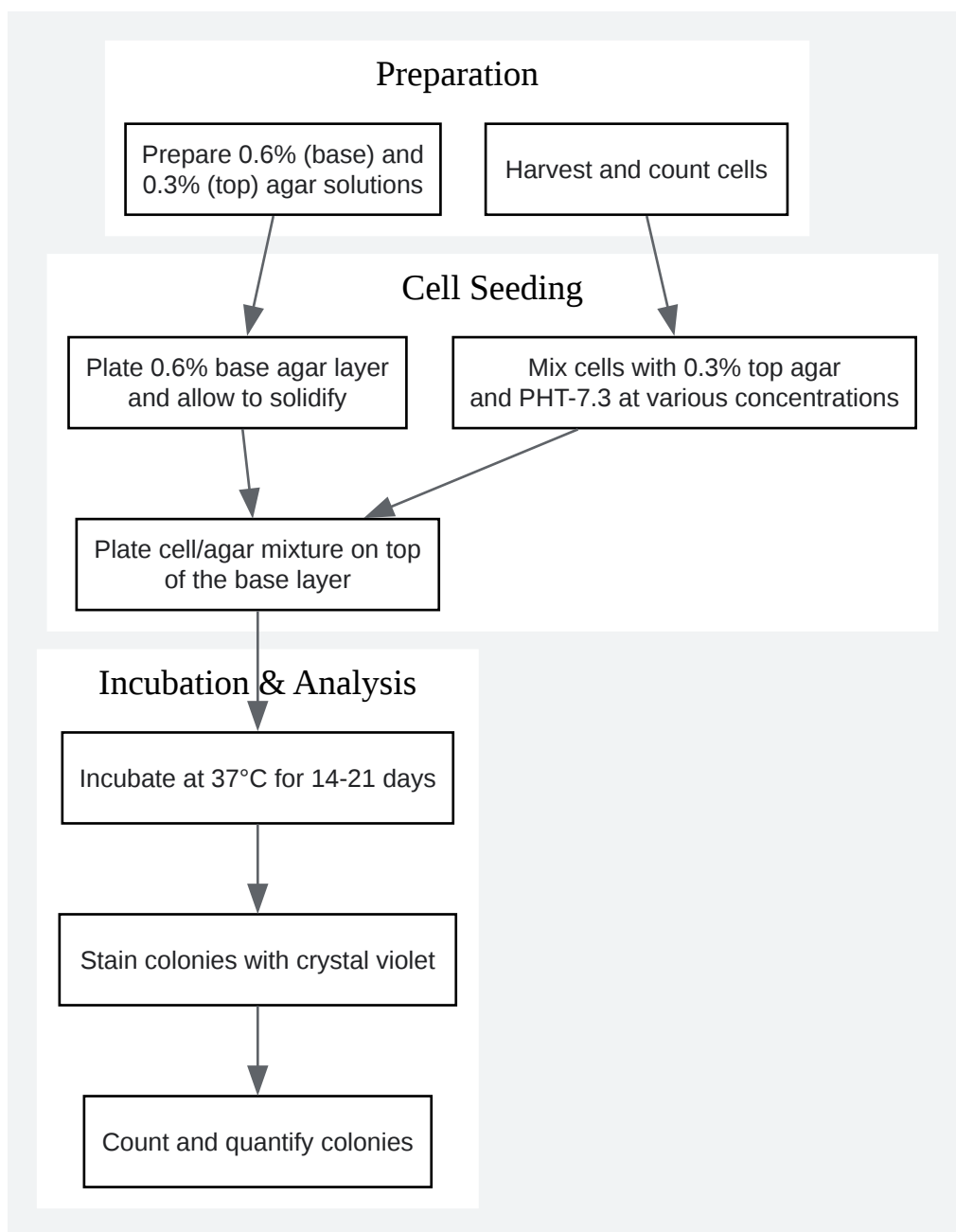
Data adapted from Indarte M, et al. Cancer Res. 2019 Jun 15;79(12):3100-3111 and its correction.[\[5\]](#)[\[6\]](#)

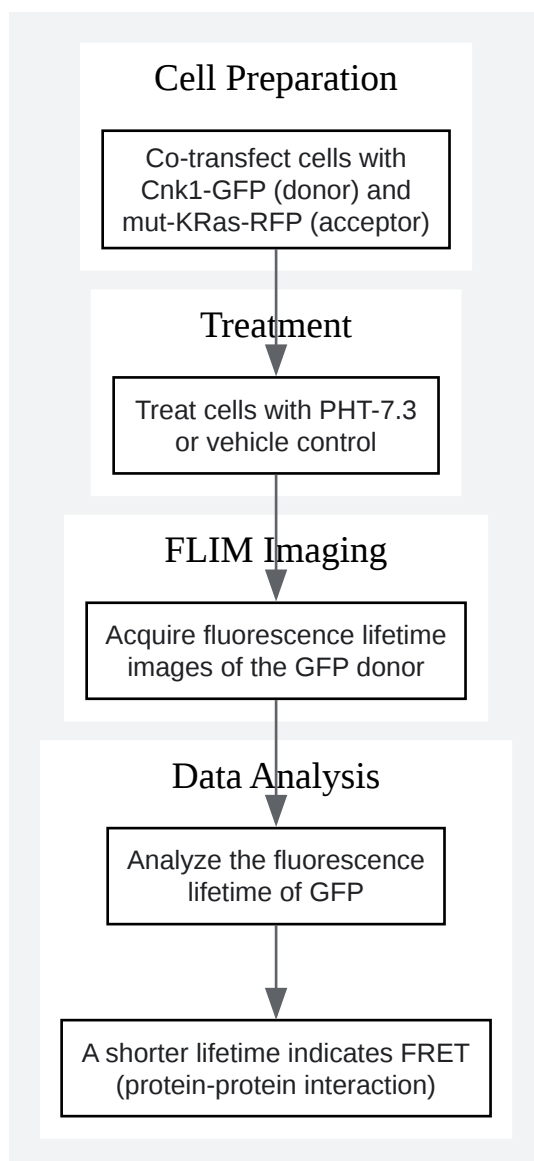
In vivo studies further corroborate this specificity. **PHT-7.3** demonstrated cytostatic antitumor activity in xenograft models using mut-KRas(G12S) A549 and mut-KRas(G12V) H441 cells. In contrast, no significant antitumor activity was observed in xenografts with wt-KRas H1975 cells. [\[4\]](#)

Experimental Protocols

Anchorage-Independent Growth (Soft Agar) Assay

This assay is a stringent method for evaluating the malignant transformation of cells and their potential for tumorigenicity.





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